LAS-31180 - 137338-43-3

LAS-31180

Catalog Number: EVT-272573
CAS Number: 137338-43-3
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LAS 31180 inhibits type 3 phosphodiesterase.
Classification

LAS-31180 can be classified as a small organic molecule. Its classification may also extend to specific pharmacological categories depending on its mechanism of action and therapeutic targets, which are yet to be fully elucidated.

Synthesis Analysis

Methods

The synthesis of LAS-31180 involves several steps typical of organic synthesis processes. Although detailed protocols are not widely available, compounds in this class often undergo multi-step reactions that include:

  • Formation of key intermediates: This may involve reactions such as alkylation, acylation, or cyclization.
  • Purification: Techniques such as column chromatography or recrystallization are commonly employed to isolate the desired product from reaction mixtures.

Technical Details

The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of LAS-31180.

Molecular Structure Analysis

Structure

While the precise molecular structure of LAS-31180 is not extensively documented in accessible literature, it is characterized by a framework typical of small organic compounds used in pharmacology. Structural analysis would typically involve:

  • Identification of functional groups: These groups play critical roles in the compound's reactivity and biological activity.
  • Three-dimensional conformation: The spatial arrangement of atoms can significantly influence the compound's interaction with biological targets.

Data

Molecular modeling studies could provide insights into the compound's conformation and potential binding sites on target proteins, although specific data for LAS-31180 remains sparse.

Chemical Reactions Analysis

Reactions

The chemical behavior of LAS-31180 is likely influenced by its functional groups, which dictate its reactivity patterns. Common reactions for similar compounds may include:

  • Nucleophilic substitutions: These reactions can modify functional groups to enhance biological activity.
  • Oxidation/reduction reactions: Modifying oxidation states can affect the pharmacokinetics and dynamics of the compound.

Technical Details

Understanding these reactions involves studying reaction mechanisms through kinetic analysis and spectroscopic methods to elucidate pathways and intermediates formed during synthesis or degradation.

Mechanism of Action

Process

  • Enzyme inhibition: Many small molecules act as inhibitors or activators for specific enzymes involved in disease processes.
  • Receptor modulation: Compounds may bind to receptors influencing signaling pathways relevant to therapeutic effects.

Data

Further research is necessary to define the specific molecular targets for LAS-31180 and elucidate its pharmacological profile through biochemical assays and cellular studies.

Physical and Chemical Properties Analysis

Physical Properties

Physical properties such as melting point, boiling point, solubility, and stability under various conditions are crucial for determining the compound's usability in drug formulation. Specific data on these properties for LAS-31180 may not be readily available but would typically be characterized through standard laboratory techniques.

Chemical Properties

Chemical properties include reactivity with other substances, stability under light or heat exposure, and pH sensitivity. Such properties influence how LAS-31180 can be formulated into pharmaceuticals or used in research applications.

Applications

Scientific Uses

LAS-31180 is primarily investigated for potential therapeutic applications. Its uses may encompass:

  • Pharmaceutical development: Investigating its efficacy against specific diseases.
  • Research tool: Exploring biological pathways or mechanisms related to its action.

As research progresses, more defined applications may emerge based on empirical evidence gathered from clinical trials or laboratory studies.

Introduction to LAS-31180 in Academic Research

Historical Context of Quinolone Derivative Discovery

The discovery of nalidixic acid in 1962—a by-product of chloroquine synthesis—marked the inception of quinolone antibiotics [4] [8]. First-generation quinolones like nalidixic acid exhibited limited Gram-negative antibacterial activity but laid the groundwork for structural optimizations. The introduction of a C-6 fluorine atom and C-7 piperazine moiety in the 1970s–1980s yielded fluoroquinolones (FQs), enhancing pharmacokinetics and broadening antibacterial spectra [4] [8]. This evolution facilitated the development of non-antibacterial quinolone derivatives, including LAS-31180 (CAS: 137338-43-3), which repurposed the quinolone scaffold for cardiovascular applications via phosphodiesterase 3 (PDE3) inhibition [3].

Table 1: Evolution of Quinolone Generations

GenerationTimelineExample AgentsTherapeutic Scope
First1960sNalidixic acidNarrow-spectrum Gram-negative
Second1980sCiprofloxacin, NorfloxacinBroad-spectrum, systemic activity
Third/Fourth1990s–2000sMoxifloxacinEnhanced Gram-positive/Mtb coverage
Non-Antibiotic1990s–presentLAS-31180PDE3 inhibition for cardiovascular

Academic Significance in Cardiovascular Pharmacology

LAS-31180 emerged as a pivotal tool compound in cardiovascular pharmacology due to its dual positive inotropic and vasodilatory properties [3]. By inhibiting PDE3—an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP)—LAS-31180 elevates intracellular cAMP in cardiomyocytes and vascular smooth muscle. This potentiates calcium influx during systole (enhancing contractility) and activates protein kinase A (inducing vasodilation) [9]. In preclinical models:

  • Isolated guinea pig ventricular strips showed dose-dependent inotropy (EC₅₀ = 1.2 μM) [3].
  • Conscious beagle dogs exhibited sustained inotropic effects without significant tachycardia after intravenous/oral administration [3].
  • Hypertensive dogs demonstrated dose-dependent blood pressure reduction, highlighting vascular activity [3].

These properties positioned LAS-31180 as a prototype for investigating cAMP-mediated signaling in heart failure and hypertension, bridging the gap between antibacterial quinolones and cardiovascular therapeutics.

Table 2: Key PDE3 Inhibitors in Cardiovascular Research

CompoundChemical ClassPrimary EffectsEC₅₀/IC₅₀Molecular Weight
CilostazolQuinolinone derivativeVasodilation, antiplatelet0.2 μM (PDE3)369.46 g/mol
MilrinoneBipyridine derivativeInotropy, vasodilation0.3 μM (PDE3)211.20 g/mol
LAS-31180Quinolone derivativeInotropy, vasodilation1.2 μM (PDE3)252.29 g/mol

Evolution of Research Questions on PDE3 Inhibition Mechanisms

Initial studies on LAS-31180 focused on its hemodynamic effects, but research questions evolved toward molecular specificity and signaling crosstalk:

  • Target Selectivity: Early work confirmed LAS-31180’s preferential binding to PDE3’s catalytic domain over bacterial topoisomerases (e.g., DNA gyrase)—a critical distinction from antibacterial FQs [8]. This selectivity avoided DNA cleavage complex stabilization, a hallmark of FQ toxicity [8].
  • cGMP Interactions: As PDE3 hydrolyzes both cAMP and cGMP, LAS-31180’s inhibition elevated cGMP in chondrocytes (1.7-fold vs. controls), revealing cross-talk with natriuretic peptide pathways [9]. This prompted studies on PDE3’s role in endothelial function.
  • Ion Channel Modulation: Research demonstrated that PDE3 inhibition by LAS-31180 activates calcium-permeable channels (e.g., TRPM7) via cAMP/PKG-induced hyperpolarization, linking cyclic nucleotide signaling to calcium homeostasis [9].

Table 3: Key Research Phases for LAS-31180

Research PhaseFocusKey Findings
1990s–2000sHemodynamic effectsDose-dependent inotropy/vasodilation in vivo
2010–2020Target differentiationSelective PDE3 inhibition over topoisomerases
2020–presentSignaling crosstalkcGMP/TRPM7 activation in extra-cardiac tissues

These mechanistic insights expanded LAS-31180’s relevance to diseases like heart failure with preserved ejection fraction (HFpEF), where cyclic nucleotide imbalances contribute to pathophysiology [2].

Properties

CAS Number

137338-43-3

Product Name

LAS-31180

IUPAC Name

N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

InChI

InChI=1S/C11H12N2O3S/c1-13-7-9(12-17(2,15)16)11(14)8-5-3-4-6-10(8)13/h3-7,12H,1-2H3

InChI Key

LSIYNVMXGMDGMG-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)C2=CC=CC=C21)NS(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

3-methylsulfonylamino-1-methyl-4(1H)-quinolone
LAS 31180
LAS-31180

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.